molecular formula C9H14 B14159806 Syn-Tricyclo[6.1.0.02,4]nonane CAS No. 81969-72-4

Syn-Tricyclo[6.1.0.02,4]nonane

Cat. No.: B14159806
CAS No.: 81969-72-4
M. Wt: 122.21 g/mol
InChI Key: UUVWYZVMXOZWNF-UHFFFAOYSA-N
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Description

Syn-Tricyclo[61002,4]nonane is a polycyclic hydrocarbon with a unique structure characterized by three interconnected rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Syn-Tricyclo[6.1.0.02,4]nonane typically involves complex organic reactions. One common method includes the oxidation of enantiopure bicyclo[3.3.1]nonane-2,6-dione using thallium(III) nitrate in methanol . This reaction yields tricyclo[4.3.0.0]nonane-4,5-dione, which can be further processed to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. advancements in catalytic processes and organic synthesis techniques may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Syn-Tricyclo[6.1.0.02,4]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like thallium(III) nitrate.

    Reduction: Reduction reactions can be performed using hydrogenation techniques.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Thallium(III) nitrate in methanol.

    Reduction: Hydrogenation using platinum oxide as a catalyst.

    Substitution: Various halogenating agents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with thallium(III) nitrate yields tricyclo[4.3.0.0]nonane-4,5-dione .

Scientific Research Applications

Syn-Tricyclo[6.1.0.02,4]nonane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Syn-Tricyclo[6.1.0.02,4]nonane involves its interaction with molecular targets through its rigid and spatially defined structure. This can influence the compound’s binding affinity and specificity towards certain enzymes or receptors, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Syn-Tricyclo[6.1.0.02,4]nonane is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

81969-72-4

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

tricyclo[6.1.0.02,4]nonane

InChI

InChI=1S/C9H14/c1-2-6-4-8(6)9-5-7(9)3-1/h6-9H,1-5H2

InChI Key

UUVWYZVMXOZWNF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC2C3CC3C1

Origin of Product

United States

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